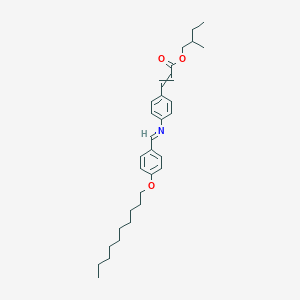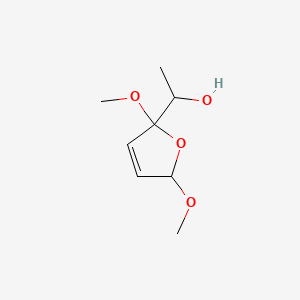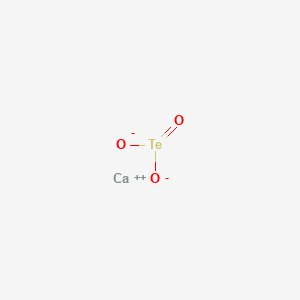
Calcium;tellurite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium tellurite is an inorganic compound with the chemical formula ( \text{CaTeO}_3 ). It is a salt of tellurous acid and calcium, and it typically appears as a white or colorless crystalline solid. This compound is part of the broader family of tellurium compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium tellurite can be synthesized through the reaction of calcium chloride with sodium tellurite in an aqueous solution. The reaction proceeds as follows: [ \text{CaCl}_2 + \text{Na}_2\text{TeO}_3 \rightarrow \text{CaTeO}_3 + 2\text{NaCl} ] This reaction is typically carried out at room temperature, and the resulting calcium tellurite precipitates out of the solution.
Industrial Production Methods: In industrial settings, calcium tellurite can be produced by reacting calcium hydroxide with tellurium dioxide in a controlled environment. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{TeO}_2 \rightarrow \text{CaTeO}_3 + \text{H}_2\text{O} ] This method ensures a high yield of calcium tellurite and is scalable for large-scale production.
Types of Reactions:
Oxidation: Calcium tellurite can be oxidized to calcium tellurate (( \text{CaTeO}_4 )) in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Calcium tellurite can undergo substitution reactions where the tellurite ion is replaced by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas or sodium borohydride in an aqueous solution.
Substitution: Various anions in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Calcium tellurate (( \text{CaTeO}_4 )).
Reduction: Elemental tellurium.
Substitution: Various substituted tellurite compounds depending on the anion used.
Scientific Research Applications
Calcium tellurite has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other tellurium compounds.
Biology: Studied for its antimicrobial properties and potential use in biological systems.
Medicine: Investigated for its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of specialized glasses and ceramics, as well as in the semiconductor industry for its unique electrical properties.
Mechanism of Action
The mechanism of action of calcium tellurite involves its ability to generate reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can cause oxidative stress in biological systems, leading to cell damage or death. In cancer therapy, this property is exploited to target and kill cancer cells selectively. The molecular targets include cellular thiols and enzymes involved in redox balance, such as glutathione and thioredoxin systems.
Comparison with Similar Compounds
- Sodium tellurite (( \text{Na}_2\text{TeO}_3 ))
- Potassium tellurite (( \text{K}_2\text{TeO}_3 ))
- Calcium tellurate (( \text{CaTeO}_4 ))
Uniqueness: Calcium tellurite is unique due to its specific applications in the production of specialized materials and its potential use in medical applications. Its ability to generate ROS makes it particularly interesting for research in oxidative stress and cancer therapy.
Properties
Molecular Formula |
CaO3Te |
|---|---|
Molecular Weight |
215.7 g/mol |
IUPAC Name |
calcium;tellurite |
InChI |
InChI=1S/Ca.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI Key |
MFXFNCOEMOKHMI-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
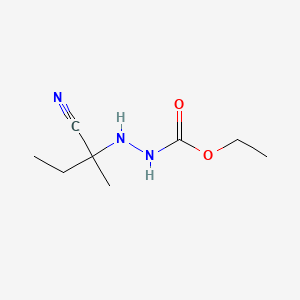
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
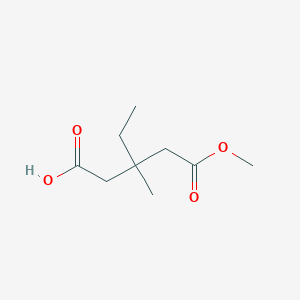
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

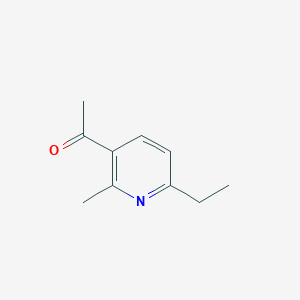
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
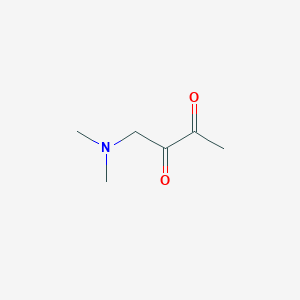
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
